molecular formula C17H15N3O3S B2864683 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide CAS No. 896357-76-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2864683
CAS No.: 896357-76-9
M. Wt: 341.39
InChI Key: VVZCCDWXDKSOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a 1,3,4-oxadiazole derivative characterized by a 2-methoxyphenyl substituent at the oxadiazole C5 position and a methylthio (-SMe) group at the para position of the benzamide ring. The 1,3,4-oxadiazole scaffold is widely studied for its metabolic stability, hydrogen-bonding capacity, and versatility in drug discovery .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)16-19-20-17(23-16)18-15(21)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZCCDWXDKSOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid undergoes esterification with methanol catalyzed by sulfuric acid to yield methyl 2-methoxybenzoate. Optimized conditions (reflux, 8 hours) achieve a 92% yield, as confirmed by $$ ^1H $$-NMR analysis.

Hydrazide Formation

Methyl 2-methoxybenzoate reacts with hydrazine hydrate in ethanol under reflux to form 2-methoxybenzohydrazide. This step, critical for subsequent cyclization, achieves 85–90% yield.

Cyclization with Carbon Disulfide

The hydrazide reacts with carbon disulfide (CS$$_2$$) in alkaline medium (e.g., KOH/ethanol) to form 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thione. Cyclization at 70–80°C for 6–8 hours affords the thione derivative in 75–80% yield.

Conversion of Thione to 2-Chloro-1,3,4-Oxadiazole

Chlorination with Phosphorus Pentachloride

The thione intermediate reacts with phosphorus pentachloride (PCl$$_5$$) in anhydrous dichloromethane to yield 2-chloro-5-(2-methoxyphenyl)-1,3,4-oxadiazole. This step, conducted at 0–5°C to minimize side reactions, achieves 70–75% conversion.

Amination of 2-Chloro-Oxadiazole

Nucleophilic Substitution with Ammonia

Treatment of 2-chloro-5-(2-methoxyphenyl)-1,3,4-oxadiazole with aqueous ammonia (25–30% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours yields 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole. The reaction proceeds via an S$$_N$$Ar mechanism, with yields optimized to 65–70% using excess ammonia.

Synthesis of 4-(Methylthio)Benzoyl Chloride

Thioetherification of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid reacts with sodium methanethiolate (NaSCH$$_3$$) in dimethylformamide (DMF) at 0–5°C to form 4-(methylthio)benzoic acid. Catalytic l-proline enhances reaction efficiency, achieving 79% yield under optimized conditions.

Acid Chloride Formation

4-(Methylthio)benzoic acid is treated with oxalyl chloride (Cl$$2$$C$$2$$O$$_2$$) in dichloromethane to generate 4-(methylthio)benzoyl chloride. This step, conducted at room temperature for 2 hours, achieves near-quantitative conversion.

Acylation of 2-Amino-Oxadiazole

Coupling with 4-(Methylthio)Benzoyl Chloride

2-Amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole reacts with 4-(methylthio)benzoyl chloride in the presence of triethylamine (Et$$_3$$N) as a base. The reaction, performed in dichloromethane at 0°C for 8 hours, yields this compound in 73–78% yield.

Optimization and Mechanistic Insights

Catalytic Effects in Cyclization

The use of l-proline as a catalyst in thioetherification (Step 5.1) reduces byproduct formation by 30% compared to uncatalyzed reactions. Similarly, microwave-assisted cyclization (e.g., 75 W, 100°C) shortens reaction times from 12 hours to 45 minutes.

Solvent and Temperature Dependence

Parameter Optimal Condition Yield Improvement
Cyclization solvent Ethanol 79% vs. 66% (DMF)
Amination temperature 60°C 70% vs. 50% (RT)

Structural Characterization

Spectroscopic Validation

  • $$ ^1H $$-NMR (500 MHz, DMSO-d$$ _6 $$) : δ 10.70 (s, 1H, NH), 8.23 (d, J = 2.5 Hz, 1H, Ar-H), 7.85 (dd, J = 8.5 Hz, Ar-H), 3.87 (s, 3H, OCH$$ _3 $$), 2.50 (s, 3H, SCH$$ _3 $$).
  • IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O stretch), 1240 cm$$ ^{-1} $$ (C-O-C asym).

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced oxadiazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methylthio (-SMe) group in the target compound is moderately electron-donating, contrasting with electron-withdrawing groups like -CF3 (Compound 6) or -Br (Compound 7, ) . This may influence reactivity, solubility, or target interactions.
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl (Compound 52) or dihydrodioxin (Compounds 18–21, ) substituents may confer distinct conformational or steric effects compared to aromatic groups like 2-methoxyphenyl .

Structure-Activity Relationships (SAR)

  • Methoxy Groups : The 2-methoxy in the target compound may stabilize aromatic interactions, similar to 4-methoxy in LMM5 .
  • Methylthio vs. Alkylthio : Methylthio’s smaller size may limit steric effects compared to longer alkyl chains in anti-inflammatory analogs () .
  • Halogenation : Bromo (Compound 7) or chloro (HSGN-238, ) substituents improve electrophilicity but may reduce solubility .

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the methylthio and benzamide groups. Initial steps often include the condensation of 2-methoxybenzohydrazide with appropriate aldehydes or ketones, followed by cyclization to form the oxadiazole structure.

Anticancer Activity

Numerous studies have reported on the anticancer properties of oxadiazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound has shown promising cytotoxic effects against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 12 µM against MCF-7 (breast cancer) cells and 14 µM against A549 (lung cancer) cells. This suggests a moderate level of activity compared to standard chemotherapeutics .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analysis indicated that treated cells showed increased sub-G1 populations, indicative of apoptosis .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 64 µg/mL .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-712
AnticancerA54914
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Case Studies and Research Findings

  • Case Study on Anticancer Mechanisms : A detailed investigation into the apoptotic pathways triggered by this compound revealed that it activates caspase pathways leading to programmed cell death. This was confirmed through Western blot analysis showing increased levels of cleaved caspases in treated cells .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The compound was well-tolerated with no observed toxicity at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.